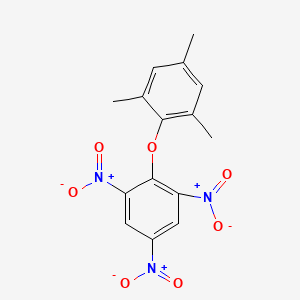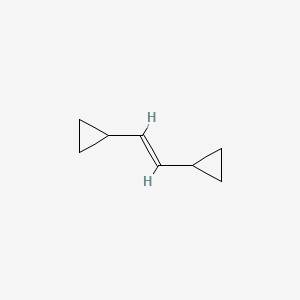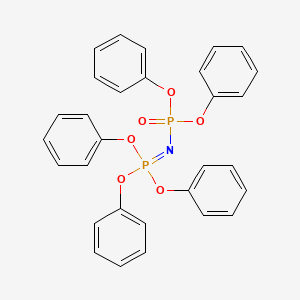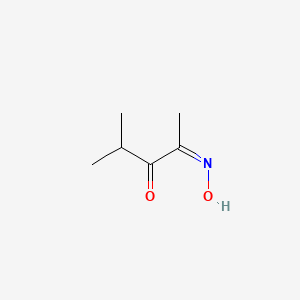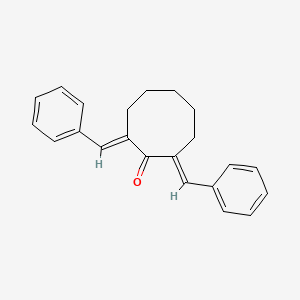
2,8-Dibenzylidenecyclooctanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dibenzylidenecyclooctanone is a symmetrical diarylidene derivative of cyclooctanone. This compound is characterized by the presence of two benzylidene groups attached to the cyclooctanone ring at the 2 and 8 positions. It is known for its unique structural properties and has been frequently used for characterization and identification in various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,8-Dibenzylidenecyclooctanone can be synthesized through the alkaline condensation of cyclooctanone with benzaldehyde. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the condensation process. The initial product is a yellow oil, which upon separation and recrystallization from hot methanol, yields white crystals of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale base-catalyzed condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dibenzylidenecyclooctanone undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the benzylidene groups.
Common Reagents and Conditions:
Reduction Reagents: Mixed hydride reagents such as lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3) have been used in attempts to reduce this compound.
Substitution Reagents: Various nucleophiles can be used to substitute the benzylidene groups under appropriate conditions.
Major Products:
Reduction Products: Reduction attempts often result in the formation of olefins or tautomeric mixtures depending on the method of reaction.
Substitution Products: Substitution reactions yield derivatives with modified benzylidene groups.
Scientific Research Applications
2,8-Dibenzylidenecyclooctanone has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the properties and reactivity of diarylidene derivatives.
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, compounds with similar structures have been investigated for their potential biological activities.
Industry: The compound’s structural properties make it useful in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,8-Dibenzylidenecyclooctanone primarily involves its interaction with various chemical reagents. The compound’s reactivity is influenced by the presence of the benzylidene groups, which can participate in various chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2,5-Dibenzylidenecyclopentanone: This compound has a similar structure but with a smaller cyclopentane ring.
2,10-Dibenzylidenecyclodecanone: This compound has a larger cyclodecane ring and shows different spectral properties and reactivity compared to 2,8-Dibenzylidenecyclooctanone.
Uniqueness: this compound is unique due to its specific ring size and the positioning of the benzylidene groups. These structural features influence its reactivity and make it a valuable compound for various chemical studies.
Properties
CAS No. |
21856-74-6 |
|---|---|
Molecular Formula |
C22H22O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2E,8E)-2,8-dibenzylidenecyclooctan-1-one |
InChI |
InChI=1S/C22H22O/c23-22-20(16-18-10-4-1-5-11-18)14-8-3-9-15-21(22)17-19-12-6-2-7-13-19/h1-2,4-7,10-13,16-17H,3,8-9,14-15H2/b20-16+,21-17+ |
InChI Key |
CYSNTYNRDDKJBV-NWILIBCHSA-N |
Isomeric SMILES |
C1CC/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/CC1 |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


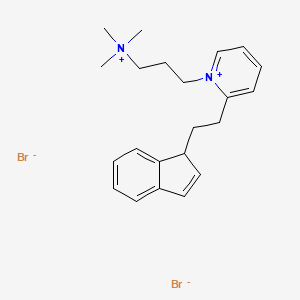
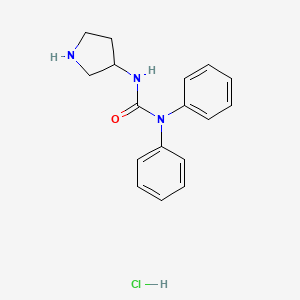
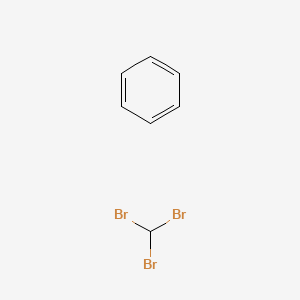
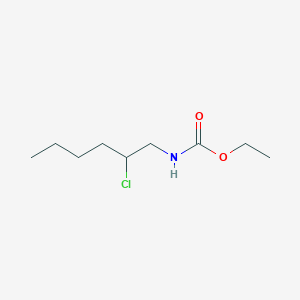
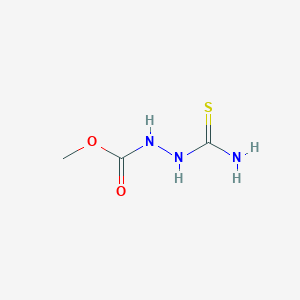
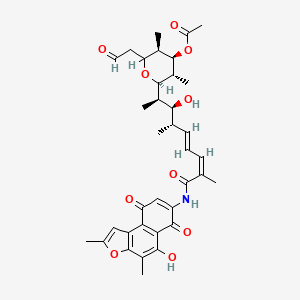
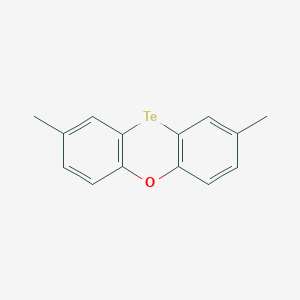

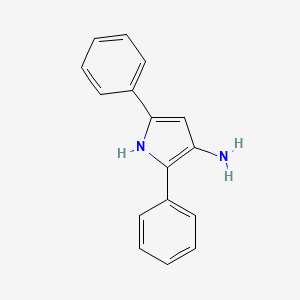
![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
